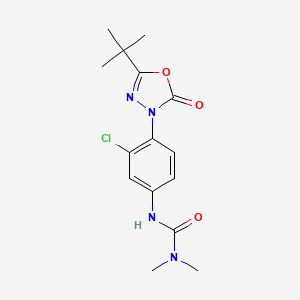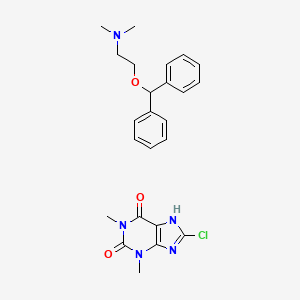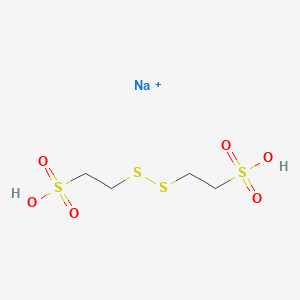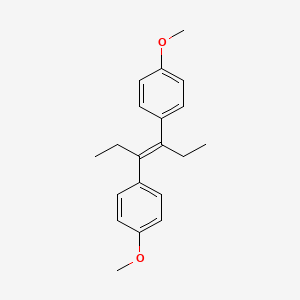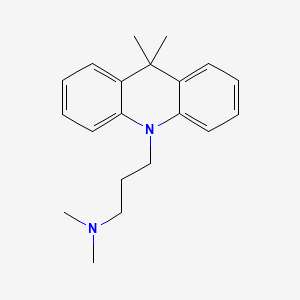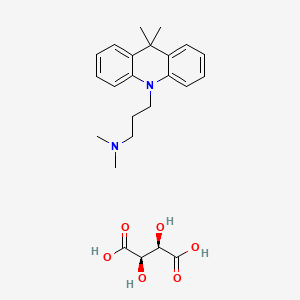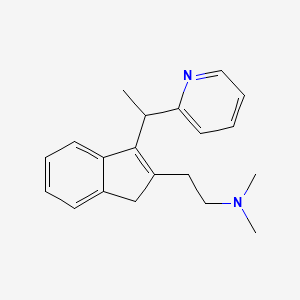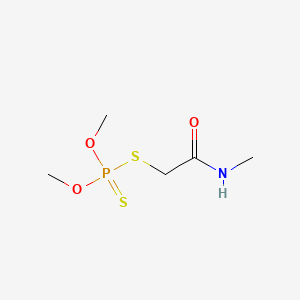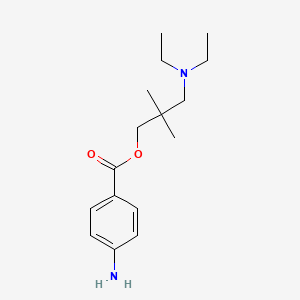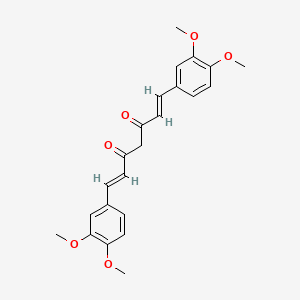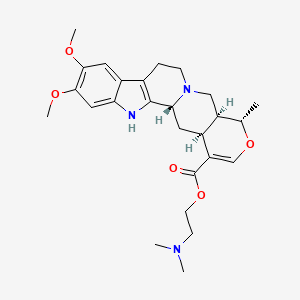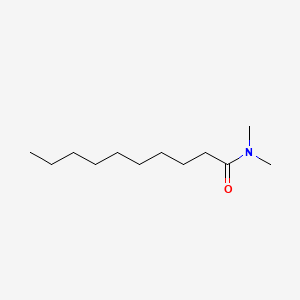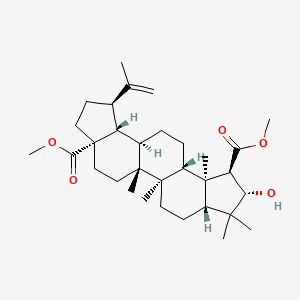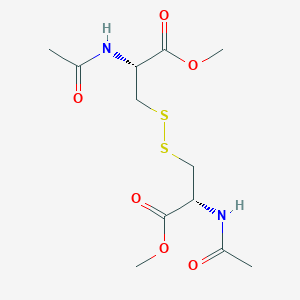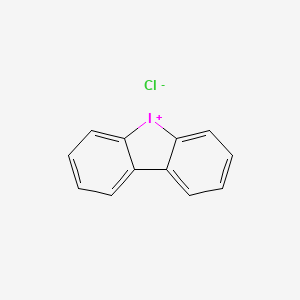
Diphenyleneiodonium chloride
Übersicht
Beschreibung
Diphenyleneiodonium chloride (DPI) is an inhibitor of NADPH oxidase and a potent, irreversible, and time-, temperature-dependent iNOS/eNOS inhibitor . It also functions as a TRPA1 activator and selectively inhibits intracellular reactive oxygen species (ROS) . DPI can affect mitochondrial function and block neuron degeneration in Parkinson’s disease .
Molecular Structure Analysis
Diphenyleneiodonium chloride has the empirical formula C12H8ClI, with a molecular weight of 314.55 g/mol . The IUPAC name for this compound is Dibenziodolium chloride .Chemical Reactions Analysis
Diphenyleneiodonium chloride is known to inhibit various flavoenzymes . It has been used in copper-catalyzed cross-coupling reactions of purines and diaryliodonium salts, synthesis of acetylenic arylselenides, and Sonogashira coupling reactions for the preparation of aryl alkynes .Physical And Chemical Properties Analysis
Diphenyleneiodonium chloride appears as a solid, white substance . It has a melting point of 278 °C . It is soluble in DMSO: 9.80-10.20 mg/mL, clear, colorless to faintly yellow .Wissenschaftliche Forschungsanwendungen
1. Inhibition of NADPH Oxidases Activity
- Application Summary: DPI is used as a potent inhibitor of flavoenzymes including NADPH oxidases. It has been studied for its effects on p53-proficient and p53-deficient HCT116 human colon cancer cells and MCF-7 breast cancer cells .
- Methods of Application: The study involved the temporal treatment of HCT116 and MCF-7 cancer cells (both p53 wild-type) with low, non-toxic doses of DPI .
- Results: The treatment with DPI caused induction of senescence, that was correlated with decreased level of ROS and upregulation of p53/p21 proteins .
2. Effect on Intracellular Reactive Oxygen Species Metabolism
- Application Summary: DPI is known to affect the metabolism of intracellular reactive oxygen species (ROS), particularly in relation to NADPH oxidase and mitochondrial function .
- Methods of Application: The study investigated the effect of DPI on ROS metabolism and mitochondrial function in human amniotic membrane mesenchymal stromal cells (hAMSCs), human bone marrow mesenchymal stromal cells (hBMSCs), hBMSCs induced into osteoblast-like cells, and osteosarcoma cell line MG-63 .
- Results: The study observed critical differences in ROS metabolism between the different cell types, which were linked to energy metabolism .
3. Reactant for Copper-catalyzed Cross Coupling Reactions
- Application Summary: DPI is used as a reactant for copper-catalyzed cross coupling reactions of purines and diaryliodonium salts .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. Inhibitor of Nitric Oxide Synthetase
- Application Summary: DPI is a potent and reversible inhibitor of nitric oxide synthetase from macrophages and endothelial cells. It can also affect mitochondrial function .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: DPI can block neuron degeneration in Parkinson′s disease and provides neuroprotection following focal cerebral ischemia .
5. Synthesis of Acetylenic Arylselenides
- Application Summary: DPI is used as a reactant for the synthesis of acetylenic arylselenides .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Neuroprotection in Parkinson’s Disease
- Application Summary: DPI can block neuron degeneration in Parkinson’s disease. It provides neuroprotection following focal cerebral ischemia .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: DPI provides neuroprotection following focal cerebral ischemia .
7. Sonogashira Coupling Reactions
- Application Summary: DPI is used in Sonogashira coupling reactions for the preparation of aryl alkynes .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
8. C-H Functionalization
- Application Summary: DPI is used in C-H functionalization for the synthesis of (arylmethylene)oxindoles .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Diphenyleneiodonium chloride exhibits potent antimicrobial activity against non-tuberculous mycobacteria and possesses a potentially new mechanism of action . It has also been shown to mitigate sciatic nerve damage by attenuating oxidative stress . In cancer research, DPI has been used to induce senescence in cancer cells . In microalgae, NADPH oxidase, which DPI inhibits, has been found to be an important element in the production of intracellular ROS .
Eigenschaften
IUPAC Name |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFZKAVCDNTYID-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196932 | |
| Record name | Diphenyleneiodonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyleneiodonium chloride | |
CAS RN |
4673-26-1 | |
| Record name | Diphenyleneiodonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4673-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyleneiodonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004673261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyleneiodonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyleneiodonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLENEIODONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9D81YZ2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



